molecular formula C34H49N7O8 B1682421 L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)- CAS No. 1026276-22-1

L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-

Cat. No.: B1682421
CAS No.: 1026276-22-1
M. Wt: 683.8 g/mol
InChI Key: RFDMQNKNNCOSFL-FWEHEUNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZEP-3 involves the assembly of amino acids in a specific sequence to form the desired peptide. The process typically includes:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

    Cleavage and Deprotection: After the peptide chain is fully assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.

Industrial Production Methods

Industrial production of ZEP-3 follows similar steps as laboratory synthesis but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale purification systems are employed.

Chemical Reactions Analysis

Types of Reactions

ZEP-3 undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.

    Reduction: Reduction reactions can reverse oxidation, restoring the original peptide structure.

    Substitution: Amino acid residues in ZEP-3 can be substituted with other residues to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and disulfides.

    Reduction: Restored peptide structure.

    Substitution: Modified peptides with altered properties.

Scientific Research Applications

ZEP-3 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and interactions with biological molecules.

    Medicine: Explored for therapeutic applications in treating inflammatory and viral diseases, as well as pain management.

    Industry: Potential use in developing new pharmaceuticals and therapeutic agents.

Mechanism of Action

ZEP-3 exerts its effects through interactions with specific molecular targets and pathways. It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress. The peptide also exhibits antiviral activity by interfering with viral replication processes. Additionally, ZEP-3 has analgesic properties, likely through interactions with pain receptors and modulation of pain signaling pathways.

Comparison with Similar Compounds

ZEP-3 is unique compared to other similar compounds due to its specific amino acid sequence and bioactive properties. Similar compounds include:

ZEP-3 stands out due to its non-steroidal nature, making it a safer alternative for long-term use in treating conditions like atopic dermatitis and other inflammatory diseases .

Properties

CAS No.

1026276-22-1

Molecular Formula

C34H49N7O8

Molecular Weight

683.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-(octanoylamino)hexanoic acid

InChI

InChI=1S/C34H49N7O8/c1-2-3-4-5-6-14-29(43)36-17-10-9-13-25(34(48)49)39-32(46)26(18-21-20-37-23-12-8-7-11-22(21)23)40-33(47)27(19-28(35)42)41-31(45)24-15-16-30(44)38-24/h7-8,11-12,20,24-27,37H,2-6,9-10,13-19H2,1H3,(H2,35,42)(H,36,43)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,48,49)/t24-,25-,26-,27-/m0/s1

InChI Key

RFDMQNKNNCOSFL-FWEHEUNISA-N

Isomeric SMILES

CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3

SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3

Canonical SMILES

CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XNWX

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZEP-3;  ZEP 3;  ZEP3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Reactant of Route 2
Reactant of Route 2
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Reactant of Route 3
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Reactant of Route 4
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Reactant of Route 5
Reactant of Route 5
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-
Reactant of Route 6
Reactant of Route 6
L-Lysine, 5-oxo-L-prolyl-L-asparaginyl-L-tryptophyl-N6-(1-oxooctyl)-

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